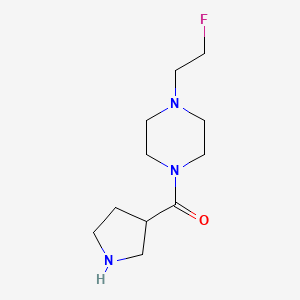

(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FN3O/c12-2-4-14-5-7-15(8-6-14)11(16)10-1-3-13-9-10/h10,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNDDPJCOFLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCN(CC2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: CHFNO

- Molecular Weight: 220.28 g/mol

This compound features a piperazine ring substituted with a fluoroethyl group and a pyrrolidine moiety, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

- Antitumor Activity: Studies have shown that compounds similar to this compound demonstrate significant efficacy against various cancer cell lines. For instance, derivatives targeting Poly(ADP-ribose) polymerase (PARP) have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 5e | 18 | PARP1 |

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell survival, such as PARP1, leading to enhanced DNA damage and cell death .

- Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.

Anticancer Efficacy

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity. Among these, the compound this compound showed potential as a PARP inhibitor, which is crucial for the treatment of cancers with BRCA mutations . The study utilized various assays to assess cell viability and apoptosis induction.

Neuropharmacological Effects

Another area of investigation involves the neuropharmacological properties of piperazine derivatives. Compounds containing the piperazine structure have been studied for their effects on serotonin receptors, indicating potential applications in treating mood disorders .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

*Estimated based on formula C12H20FN3O.

Research Findings and Implications

- Metabolic Stability: The 2-fluoroethyl group in the target compound likely reduces Phase I oxidation, contrasting with non-fluorinated analogs like CP-93,393, which undergo pyrimidine ring cleavage .

- Binding Interactions: Compared to aromatic-substituted piperazines (e.g., Compound 1 ), the pyrrolidin-3-yl methanone may offer flexibility for binding to non-aromatic enzyme pockets.

- Degradation Pathways : Unlike Teneligliptin’s degradation products (e.g., TENE-D1, TENE-D3 ), the target’s fluorine substitution could mitigate hydrolysis under basic/thermal conditions.

Preparation Methods

Amide Bond Formation via Carbonyl Diimidazole Activation

A widely applied method for amide bond formation in similar piperazine derivatives involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This reagent activates the carboxylic acid to form an imidazolide intermediate, which subsequently reacts with the amine to yield the amide.

-

- The pyrrolidin-3-carboxylic acid or its derivative is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- CDI is added at ambient temperature and stirred for 1 hour to form the activated intermediate.

- A solution of 4-(2-fluoroethyl)piperazine is then added dropwise, and the mixture is stirred for 12–15 hours at room temperature.

- The reaction mixture is concentrated under reduced pressure, and the residue is precipitated using a biphasic mixture of ethyl acetate and water.

- The solid product is washed sequentially with water, ethyl acetate, and dichloromethane, then dried under vacuum.

-

- This method typically affords yields in the range of 80–91% for related piperazine amide compounds.

- The product is often obtained as a solid with high purity, confirmed by melting point and NMR spectroscopic analysis.

| Step | Reagent/Condition | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidin-3-carboxylic acid + CDI | Activation in THF/DCM, 1 h at RT | — |

| 2 | Addition of 4-(2-fluoroethyl)piperazine | Stirring 12–15 h at RT | 80–91 |

| 3 | Work-up and purification | Precipitation and washing | — |

Alternative Coupling via Acid Chloride Intermediate

An alternative route involves conversion of the pyrrolidin-3-carboxylic acid to its acid chloride, followed by reaction with 4-(2-fluoroethyl)piperazine.

-

- The acid chloride is prepared using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- The acid chloride is then reacted with the piperazine amine in an inert solvent like dichloromethane at low temperature.

- The mixture is stirred until completion, monitored by TLC or HPLC.

- The product is isolated by aqueous work-up and purified by recrystallization or chromatography.

-

- This method can afford high coupling efficiency.

- It allows precise control over reaction stoichiometry and conditions.

Fluoroalkylation of Piperazine Precursor

The 2-fluoroethyl substituent on the piperazine nitrogen can be introduced by alkylation of piperazine with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

- Procedure :

- Piperazine is reacted with 2-fluoroethyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

- The reaction is conducted under reflux or elevated temperature.

- The fluoroethylated piperazine is isolated and purified.

- This intermediate is then subjected to amide coupling as described above.

Representative Experimental Data from Literature

| Compound/Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of carboxylic acid with CDI in THF | 1 h at ambient temperature | — | Formation of imidazolide intermediate |

| Coupling with piperazine derivative in DMF | 12–15 h stirring at room temperature | 80–91 | High purity confirmed by NMR and melting point |

| Alkylation of piperazine with 2-fluoroethyl bromide | Reflux in acetonitrile with K2CO3 | ~85 | Efficient fluoroalkylation step |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Proton NMR confirms the presence of characteristic signals for piperazine methylene protons, fluoroethyl group, pyrrolidine ring, and amide NH.

- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of 229.29 g/mol.

- Melting Point : Solid products typically show sharp melting points indicative of purity.

- Chromatography : Purification by silica gel chromatography or recrystallization yields analytically pure compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvents | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| CDI-mediated amide coupling | CDI, pyrrolidin-3-carboxylic acid, 4-(2-fluoroethyl)piperazine | THF, DCM, DMF | 12–15 h | 80–91 | Mild conditions, high yield | Requires careful moisture control |

| Acid chloride coupling | Thionyl chloride, acid, piperazine | DCM | Few hours | High | High efficiency | Acid chloride handling hazards |

| Fluoroalkylation of piperazine | 2-Fluoroethyl halide, base | Acetonitrile | Several hours | ~85 | Direct introduction of fluoroalkyl | Possible side reactions |

Research Findings and Considerations

- The use of CDI as a coupling reagent is favored due to its mild reaction conditions and high yields in amide bond formation involving piperazine and pyrrolidine derivatives.

- Fluoroalkylation of piperazine nitrogen is efficiently achieved using 2-fluoroethyl halides under basic conditions, allowing selective mono-alkylation.

- Purification steps involving precipitation and washing with ethyl acetate, water, and dichloromethane effectively remove impurities and unreacted starting materials.

- The synthetic route is adaptable for scale-up due to straightforward reaction conditions and commercially available starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.